molecular formula C15H12ClN5O B12200871 N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12200871
M. Wt: 313.74 g/mol
InChI Key: SPVPOGWMHKUDEK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and a triazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core triazole structure The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Examples are:

  • N-(2-chlorophenyl)-2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
  • N-(2-chlorophenyl)-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide

Uniqueness

What sets N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide apart is its specific arrangement of functional groups, which can lead to unique reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H12ClN5O/c16-11-5-1-2-6-12(11)18-14(22)8-13-19-15(21-20-13)10-4-3-7-17-9-10/h1-7,9H,8H2,(H,18,22)(H,19,20,21)

InChI Key

SPVPOGWMHKUDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3)Cl

Origin of Product

United States

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